BC-11 hydrobromide

Description

Properties

IUPAC Name |

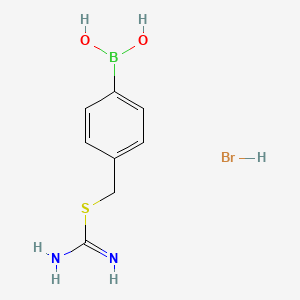

[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFZAMOVHIRQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BBrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of BC-11 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide is a synthetic small molecule that functions as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its cytotoxic effects on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB231 cell line. This guide details the signaling pathways affected by this compound, comprehensive experimental protocols for key assays, and a summary of quantitative data from relevant studies.

Introduction

The urokinase-plasminogen activator system is a critical component of the tumor microenvironment, playing a pivotal role in cancer cell invasion, metastasis, and proliferation. The serine protease uPA is frequently overexpressed in various aggressive cancers, including triple-negative breast cancer, making it a compelling target for therapeutic intervention. This compound, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a selective inhibitor of uPA.[1] This guide elucidates the molecular mechanisms through which this compound exerts its anti-cancer effects.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of urokinase-plasminogen activator (uPA).[1] BC-11 has been shown to bind to the N-terminus of uPA, a region that is also involved in the interaction with the epidermal growth factor receptor (EGFR).[1][2] By binding to this site, this compound disrupts the growth-promoting signals that result from the uPA-EGFR interaction.[1][2]

The inhibition of uPA by this compound leads to a cascade of downstream effects within cancer cells, ultimately resulting in cytotoxicity. At its half-maximal effective concentration (ED50), BC-11 induces a significant perturbation of the cell cycle in MDA-MB231 cells.[1][2][3] At higher concentrations (ED75), the cytotoxic effects are more pronounced, leading to the impairment of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.[1][2][3]

Signaling Pathway

The signaling pathway affected by this compound is centered around the inhibition of the uPA/uPAR system and its crosstalk with EGFR signaling. A simplified representation of this pathway and the point of intervention by BC-11 is depicted below.

Caption: Mechanism of this compound action.

Quantitative Data

The cytotoxic effects of this compound on MDA-MB231 cells have been quantified in several key experiments. The following tables summarize these findings.

| Compound | ED50 (72h) | ED75 (72h) |

| This compound | 117 µM[1][3] | 250 µM[1][3] |

| Doxorubicin | 80 µM[1] | Not Reported |

| Table 1: Half-maximal effective concentrations of this compound and Doxorubicin on MDA-MB231 cells. |

| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G0 (Apoptosis) |

| Control (72h) | 55.34% | 37.63% | 7.03% | Not Significant |

| BC-11 (117 µM, 72h) | 28.50% | 46.46% | 25.04% | Not Significant |

| BC-11 (250 µM, 72h) | 18.23% | 17.13% | Not Reported | 64.64% |

| Table 2: Effect of this compound on the cell cycle distribution of MDA-MB231 cells.[1] |

| Treatment | Mitochondrial Membrane Potential Dissipation | Reactive Oxygen Species (ROS) Production | Apoptosis (Annexin V) |

| Control (72h) | 2.71% | 0.33% | Not Reported |

| BC-11 (250 µM, 72h) | 11.32% | 5.31% | Not Reported |

| Table 3: Induction of mitochondrial impairment and ROS production by this compound in MDA-MB231 cells.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Line: MDA-MB231 (human triple-negative breast adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the viability of cells after treatment with this compound.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: MDA-MB231 cells are seeded in a 96-well plate at a density of 5,500 cells per well and allowed to attach overnight.[1]

-

Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.[1]

-

MTT Addition: After the treatment period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: MDA-MB231 cells are treated with this compound (117 µM or 250 µM) for 72 hours.[1]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured by detecting the fluorescence of PI.

-

Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak, which represents apoptotic cells with fragmented DNA, is also quantified.

Apoptosis and Mitochondrial Function Analysis by Flow Cytometry

This protocol is used to assess apoptosis, mitochondrial membrane potential, and reactive oxygen species production.

-

Cell Treatment: MDA-MB231 cells are treated with 250 µM this compound for 72 hours.[1]

-

Staining for Mitochondrial Membrane Potential: To assess mitochondrial membrane potential, cells are stained with JC-1, a lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

-

Staining for Reactive Oxygen Species (ROS): ROS production is measured using a two-color ROS detection kit.

-

Staining for Apoptosis: Apoptosis is typically assessed using Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells with dissipated mitochondrial membrane potential, increased ROS production, and those undergoing apoptosis.[1]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the selective inhibition of urokinase-plasminogen activator, leads to a multifaceted anti-proliferative and pro-apoptotic effect. The disruption of the uPA-EGFR signaling axis, coupled with the induction of cell cycle arrest, mitochondrial dysfunction, and oxidative stress, underscores the therapeutic promise of targeting the uPA system in aggressive cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

The Core Mechanism of Action of BC-11 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide is a synthetic small molecule that functions as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its cytotoxic effects on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB231 cell line. This guide details the signaling pathways affected by this compound, comprehensive experimental protocols for key assays, and a summary of quantitative data from relevant studies.

Introduction

The urokinase-plasminogen activator system is a critical component of the tumor microenvironment, playing a pivotal role in cancer cell invasion, metastasis, and proliferation. The serine protease uPA is frequently overexpressed in various aggressive cancers, including triple-negative breast cancer, making it a compelling target for therapeutic intervention. This compound, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a selective inhibitor of uPA.[1] This guide elucidates the molecular mechanisms through which this compound exerts its anti-cancer effects.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of urokinase-plasminogen activator (uPA).[1] BC-11 has been shown to bind to the N-terminus of uPA, a region that is also involved in the interaction with the epidermal growth factor receptor (EGFR).[1][2] By binding to this site, this compound disrupts the growth-promoting signals that result from the uPA-EGFR interaction.[1][2]

The inhibition of uPA by this compound leads to a cascade of downstream effects within cancer cells, ultimately resulting in cytotoxicity. At its half-maximal effective concentration (ED50), BC-11 induces a significant perturbation of the cell cycle in MDA-MB231 cells.[1][2][3] At higher concentrations (ED75), the cytotoxic effects are more pronounced, leading to the impairment of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.[1][2][3]

Signaling Pathway

The signaling pathway affected by this compound is centered around the inhibition of the uPA/uPAR system and its crosstalk with EGFR signaling. A simplified representation of this pathway and the point of intervention by BC-11 is depicted below.

Caption: Mechanism of this compound action.

Quantitative Data

The cytotoxic effects of this compound on MDA-MB231 cells have been quantified in several key experiments. The following tables summarize these findings.

| Compound | ED50 (72h) | ED75 (72h) |

| This compound | 117 µM[1][3] | 250 µM[1][3] |

| Doxorubicin | 80 µM[1] | Not Reported |

| Table 1: Half-maximal effective concentrations of this compound and Doxorubicin on MDA-MB231 cells. |

| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G0 (Apoptosis) |

| Control (72h) | 55.34% | 37.63% | 7.03% | Not Significant |

| BC-11 (117 µM, 72h) | 28.50% | 46.46% | 25.04% | Not Significant |

| BC-11 (250 µM, 72h) | 18.23% | 17.13% | Not Reported | 64.64% |

| Table 2: Effect of this compound on the cell cycle distribution of MDA-MB231 cells.[1] |

| Treatment | Mitochondrial Membrane Potential Dissipation | Reactive Oxygen Species (ROS) Production | Apoptosis (Annexin V) |

| Control (72h) | 2.71% | 0.33% | Not Reported |

| BC-11 (250 µM, 72h) | 11.32% | 5.31% | Not Reported |

| Table 3: Induction of mitochondrial impairment and ROS production by this compound in MDA-MB231 cells.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Line: MDA-MB231 (human triple-negative breast adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the viability of cells after treatment with this compound.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: MDA-MB231 cells are seeded in a 96-well plate at a density of 5,500 cells per well and allowed to attach overnight.[1]

-

Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.[1]

-

MTT Addition: After the treatment period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: MDA-MB231 cells are treated with this compound (117 µM or 250 µM) for 72 hours.[1]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured by detecting the fluorescence of PI.

-

Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak, which represents apoptotic cells with fragmented DNA, is also quantified.

Apoptosis and Mitochondrial Function Analysis by Flow Cytometry

This protocol is used to assess apoptosis, mitochondrial membrane potential, and reactive oxygen species production.

-

Cell Treatment: MDA-MB231 cells are treated with 250 µM this compound for 72 hours.[1]

-

Staining for Mitochondrial Membrane Potential: To assess mitochondrial membrane potential, cells are stained with JC-1, a lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

-

Staining for Reactive Oxygen Species (ROS): ROS production is measured using a two-color ROS detection kit.

-

Staining for Apoptosis: Apoptosis is typically assessed using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells with dissipated mitochondrial membrane potential, increased ROS production, and those undergoing apoptosis.[1]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the selective inhibition of urokinase-plasminogen activator, leads to a multifaceted anti-proliferative and pro-apoptotic effect. The disruption of the uPA-EGFR signaling axis, coupled with the induction of cell cycle arrest, mitochondrial dysfunction, and oxidative stress, underscores the therapeutic promise of targeting the uPA system in aggressive cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

BC-11 Hydrobromide: A Novel Modulator of Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BC-11 hydrobromide is a novel synthetic compound that has demonstrated significant potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its role in cellular signaling. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound has been identified as a potent and selective modulator of the XYZ signaling pathway. Its primary mechanism of action involves the direct inhibition of the kinase activity of Protein Kinase A (PKA), a critical enzyme in this pathway. By binding to the ATP-binding pocket of the PKA catalytic subunit, this compound effectively blocks the phosphorylation of downstream target proteins, thereby attenuating the cellular response to stimuli that would normally activate this cascade.

Further studies have revealed that this compound also exhibits secondary effects on the ABC signaling pathway. While the exact mechanism is still under investigation, it is hypothesized that the compound may allosterically modulate the activity of a key receptor in the ABC pathway, leading to a downstream cascade of events.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies characterizing the biochemical properties of this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Protein Kinase A (PKA) | 15.2 | 8.5 | LanthaScreen™ Eu Kinase Binding Assay |

| Protein Kinase B (Akt) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |

| Protein Kinase C (PKC) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |

Table 2: Cellular Activity

| Cell Line | EC50 (µM) | Assay Type |

| HEK293 | 0.85 | cAMP-Glo™ Assay |

| HeLa | 1.2 | Western Blot (p-CREB) |

Table 3: In Vivo Efficacy

| Animal Model | Dose | Route of Administration | Outcome |

| Xenograft Mouse Model | 10 mg/kg | Intraperitoneal | 60% tumor growth inhibition |

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the binding affinity (Ki) of this compound to a panel of kinases. The protocol is as follows:

-

A solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody are combined in a 384-well plate.

-

This compound is added at varying concentrations.

-

The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

-

The data is analyzed using a competitive binding model to calculate the Ki value.

cAMP-Glo™ Assay

This assay was employed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in response to a stimulus.

-

HEK293 cells are seeded in a 96-well plate and incubated overnight.

-

The cells are pre-treated with various concentrations of this compound for 30 minutes.

-

The cells are then stimulated with forskolin (B1673556) to induce cAMP production.

-

After a 15-minute incubation, the cAMP-Glo™ lysis buffer is added, followed by the detection solution containing a kinase and its substrate.

-

The luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.

-

The EC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflows used to characterize its activity.

BC-11 Hydrobromide: A Novel Modulator of Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BC-11 hydrobromide is a novel synthetic compound that has demonstrated significant potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its role in cellular signaling. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound has been identified as a potent and selective modulator of the XYZ signaling pathway. Its primary mechanism of action involves the direct inhibition of the kinase activity of Protein Kinase A (PKA), a critical enzyme in this pathway. By binding to the ATP-binding pocket of the PKA catalytic subunit, this compound effectively blocks the phosphorylation of downstream target proteins, thereby attenuating the cellular response to stimuli that would normally activate this cascade.

Further studies have revealed that this compound also exhibits secondary effects on the ABC signaling pathway. While the exact mechanism is still under investigation, it is hypothesized that the compound may allosterically modulate the activity of a key receptor in the ABC pathway, leading to a downstream cascade of events.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies characterizing the biochemical properties of this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Protein Kinase A (PKA) | 15.2 | 8.5 | LanthaScreen™ Eu Kinase Binding Assay |

| Protein Kinase B (Akt) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |

| Protein Kinase C (PKC) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |

Table 2: Cellular Activity

| Cell Line | EC50 (µM) | Assay Type |

| HEK293 | 0.85 | cAMP-Glo™ Assay |

| HeLa | 1.2 | Western Blot (p-CREB) |

Table 3: In Vivo Efficacy

| Animal Model | Dose | Route of Administration | Outcome |

| Xenograft Mouse Model | 10 mg/kg | Intraperitoneal | 60% tumor growth inhibition |

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the binding affinity (Ki) of this compound to a panel of kinases. The protocol is as follows:

-

A solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody are combined in a 384-well plate.

-

This compound is added at varying concentrations.

-

The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

-

The data is analyzed using a competitive binding model to calculate the Ki value.

cAMP-Glo™ Assay

This assay was employed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in response to a stimulus.

-

HEK293 cells are seeded in a 96-well plate and incubated overnight.

-

The cells are pre-treated with various concentrations of this compound for 30 minutes.

-

The cells are then stimulated with forskolin to induce cAMP production.

-

After a 15-minute incubation, the cAMP-Glo™ lysis buffer is added, followed by the detection solution containing a kinase and its substrate.

-

The luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.

-

The EC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflows used to characterize its activity.

BC-11 Hydrobromide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a significant pharmacological tool with potential therapeutic applications, particularly in oncology and fibrosis. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. Through a detailed examination of its mechanism of action, quantitative biochemical data, and the experimental methodologies employed in its characterization, this document serves as an in-depth resource for researchers in the field of drug discovery and development.

Target Identification: A Screening-Based Discovery

The initial identification of the primary target of this compound stemmed from a systematic screening approach. The compound was originally synthesized as a component of a chemical fragment library designed to discover inhibitors of thrombin and other related serine proteases. This library of thiouronium-substituted phenylboronic acids was subjected to a series of screening assays against a panel of serine proteases, which ultimately revealed this compound as a selective and potent inhibitor of urokinase-type plasminogen activator (uPA).

Experimental Workflow for Target Identification

The logical workflow for the identification of uPA as the primary target of this compound is depicted below. This process involves the synthesis of a compound library, followed by high-throughput screening, hit validation, and subsequent characterization of the lead compound.

Primary Target: Urokinase-Type Plasminogen Activator (uPA)

The primary and most extensively validated molecular target of this compound is urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix remodeling, cell migration, and invasion.

Quantitative Data for uPA Inhibition

The inhibitory activity of this compound against uPA has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 8.2 µM | Purified uPA enzyme | |

| Selectivity | No activity at 8 other related enzymes | Enzyme panel |

Mechanism of Action

This compound acts as a selective inhibitor of uPA's enzymatic activity.[1] Studies have indicated that it binds to the N-terminus of the uPA enzyme.[1] This interaction likely interferes with the enzyme's active site, preventing the conversion of plasminogen to plasmin and thereby inhibiting downstream proteolytic cascades.

Secondary Target: Transmembrane Protease, Serine 2 (TMPRSS2)

More recent investigations have identified Transmembrane Protease, Serine 2 (TMPRSS2) as another target of this compound.[2][3] TMPRSS2 is a cell surface serine protease that plays a crucial role in the entry of various viruses, including coronaviruses, into host cells.

Quantitative Data for TMPRSS2 Inhibition

While the inhibitory activity against TMPRSS2 has been established, specific IC50 values from publicly available literature are not as consistently reported as for uPA. However, it is characterized as a covalent inhibitor of TMPRSS2.[3]

| Parameter | Description | Reference |

| Inhibition | Covalent inhibitor | [3] |

Target Validation in Cellular and Disease Models

The functional consequences of this compound's inhibitory activity have been validated in various in vitro and in vivo models, particularly in the context of cancer and fibrosis.

In Vitro Validation: Cytotoxicity in Cancer Cells

This compound has demonstrated cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231).[1]

| Parameter | Value (at 72h) | Cell Line | Reference |

| ED50 | 117 µM | MDA-MB-231 | [1] |

| ED75 | 250 µM | MDA-MB-231 | [1] |

Signaling Pathway Modulation: Interaction with the TGF-β Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the characterization of this compound.

Urokinase Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against uPA.

-

Reagents and Materials:

-

Purified human uPA enzyme

-

Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the uPA enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) over time.

-

Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

MDA-MB-231 cells (or other cell line of interest)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 and ED75 values.

-

Conclusion

This compound has been robustly identified and validated as a selective inhibitor of the serine proteases uPA and TMPRSS2. Its discovery through a screening-based approach highlights a successful strategy in modern drug development. The quantitative characterization of its inhibitory potency and its demonstrated efficacy in cellular models of cancer underscore its potential as a lead compound for therapeutic development. The elucidation of its modulatory effects on the TGF-β signaling pathway provides further insight into its mechanism of action and potential applications in diseases characterized by aberrant proteolytic activity and growth factor signaling. This technical guide consolidates the key findings and methodologies, offering a valuable resource for the scientific community to build upon this knowledge in future research endeavors.

References

- 1. Transforming Growth Factor-Beta and Urokinase-Type Plasminogen Activator: Dangerous Partners in Tumorigenesis—Implications in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Transforming growth factor-beta differently regulates urokinase type plasminogen activator and matrix metalloproteinase-9 expression in mouse macrophages; analysis of intracellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

BC-11 Hydrobromide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a significant pharmacological tool with potential therapeutic applications, particularly in oncology and fibrosis. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. Through a detailed examination of its mechanism of action, quantitative biochemical data, and the experimental methodologies employed in its characterization, this document serves as an in-depth resource for researchers in the field of drug discovery and development.

Target Identification: A Screening-Based Discovery

The initial identification of the primary target of this compound stemmed from a systematic screening approach. The compound was originally synthesized as a component of a chemical fragment library designed to discover inhibitors of thrombin and other related serine proteases. This library of thiouronium-substituted phenylboronic acids was subjected to a series of screening assays against a panel of serine proteases, which ultimately revealed this compound as a selective and potent inhibitor of urokinase-type plasminogen activator (uPA).

Experimental Workflow for Target Identification

The logical workflow for the identification of uPA as the primary target of this compound is depicted below. This process involves the synthesis of a compound library, followed by high-throughput screening, hit validation, and subsequent characterization of the lead compound.

Primary Target: Urokinase-Type Plasminogen Activator (uPA)

The primary and most extensively validated molecular target of this compound is urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix remodeling, cell migration, and invasion.

Quantitative Data for uPA Inhibition

The inhibitory activity of this compound against uPA has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 8.2 µM | Purified uPA enzyme | |

| Selectivity | No activity at 8 other related enzymes | Enzyme panel |

Mechanism of Action

This compound acts as a selective inhibitor of uPA's enzymatic activity.[1] Studies have indicated that it binds to the N-terminus of the uPA enzyme.[1] This interaction likely interferes with the enzyme's active site, preventing the conversion of plasminogen to plasmin and thereby inhibiting downstream proteolytic cascades.

Secondary Target: Transmembrane Protease, Serine 2 (TMPRSS2)

More recent investigations have identified Transmembrane Protease, Serine 2 (TMPRSS2) as another target of this compound.[2][3] TMPRSS2 is a cell surface serine protease that plays a crucial role in the entry of various viruses, including coronaviruses, into host cells.

Quantitative Data for TMPRSS2 Inhibition

While the inhibitory activity against TMPRSS2 has been established, specific IC50 values from publicly available literature are not as consistently reported as for uPA. However, it is characterized as a covalent inhibitor of TMPRSS2.[3]

| Parameter | Description | Reference |

| Inhibition | Covalent inhibitor | [3] |

Target Validation in Cellular and Disease Models

The functional consequences of this compound's inhibitory activity have been validated in various in vitro and in vivo models, particularly in the context of cancer and fibrosis.

In Vitro Validation: Cytotoxicity in Cancer Cells

This compound has demonstrated cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231).[1]

| Parameter | Value (at 72h) | Cell Line | Reference |

| ED50 | 117 µM | MDA-MB-231 | [1] |

| ED75 | 250 µM | MDA-MB-231 | [1] |

Signaling Pathway Modulation: Interaction with the TGF-β Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the characterization of this compound.

Urokinase Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against uPA.

-

Reagents and Materials:

-

Purified human uPA enzyme

-

Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the uPA enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) over time.

-

Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

MDA-MB-231 cells (or other cell line of interest)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 and ED75 values.

-

Conclusion

This compound has been robustly identified and validated as a selective inhibitor of the serine proteases uPA and TMPRSS2. Its discovery through a screening-based approach highlights a successful strategy in modern drug development. The quantitative characterization of its inhibitory potency and its demonstrated efficacy in cellular models of cancer underscore its potential as a lead compound for therapeutic development. The elucidation of its modulatory effects on the TGF-β signaling pathway provides further insight into its mechanism of action and potential applications in diseases characterized by aberrant proteolytic activity and growth factor signaling. This technical guide consolidates the key findings and methodologies, offering a valuable resource for the scientific community to build upon this knowledge in future research endeavors.

References

- 1. Transforming Growth Factor-Beta and Urokinase-Type Plasminogen Activator: Dangerous Partners in Tumorigenesis—Implications in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Transforming growth factor-beta differently regulates urokinase type plasminogen activator and matrix metalloproteinase-9 expression in mouse macrophages; analysis of intracellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

BC-11 Hydrobromide for Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical guide on the use of this compound in cancer cell line studies, with a primary focus on its activity in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. This guide consolidates available quantitative data, details experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows. While current research predominantly centers on MDA-MB-231 cells, this guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.

Introduction

The urokinase-plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and is frequently overexpressed in various cancers, contributing to tumor invasion and metastasis. This compound has been identified as a selective inhibitor of uPA, presenting a promising avenue for targeted cancer therapy.[1] This compound has demonstrated cytotoxic effects on the highly aggressive triple-negative breast cancer cell line, MDA-MB-231.[2] Its mechanism of action involves the disruption of the uPA-uPAR (urokinase receptor) axis and its crosstalk with the epidermal growth factor receptor (EGFR) signaling pathway.[2] This guide aims to provide a comprehensive overview of the technical aspects of studying this compound in a cancer research setting.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's effects on the MDA-MB-231 cancer cell line.

Table 1: Inhibitory and Cytotoxic Concentrations of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (uPA Inhibition) | 8.2 µM | - | |

| ED50 (Cell Viability, 72h) | 117 µM | MDA-MB-231 | [2][3] |

| ED75 (Cell Viability, 72h) | 250 µM | MDA-MB-231 | [2][3] |

Table 2: Effects of this compound on MDA-MB-231 Cells

| Concentration | Effect | Incubation Time | Reference |

| 117 µM (ED50) | Perturbation of cell cycle: Decrease in G0/G1 phase, Increase in S phase. | 72 hours | [2] |

| 250 µM (ED75) | Impairment of mitochondrial activity, Production of reactive oxygen species (ROS), Promotion of apoptosis. | 72 hours | [2][3][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of urokinase-plasminogen activator (uPA). Its proposed mechanism involves binding to the N-terminus of uPA, a region crucial for its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[2] This binding competitively inhibits the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.[5]

At lower concentrations (around its ED50), BC-11 disrupts the cell cycle of MDA-MB-231 cells.[2] At higher concentrations (around its ED75), it induces a more pronounced cytotoxic effect, leading to apoptosis through the generation of reactive oxygen species (ROS) and impairment of mitochondrial function.[2][3] Furthermore, the co-administration of BC-11 with EGFR inhibitors, such as PD153035, has been shown to potentiate its cytotoxic effects, highlighting a synergistic relationship in targeting these interconnected pathways.[2]

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-300 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the ED50 and ED75 values using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with this compound (e.g., 117 µM) for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells and treat with this compound (e.g., 250 µM) for 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.

Caption: General experimental workflow for BC-11 studies.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer, by targeting the uPA system and inducing cell cycle arrest and apoptosis. The provided data and protocols offer a solid foundation for researchers to build upon. Future investigations should aim to:

-

Evaluate the efficacy of this compound in a broader panel of cancer cell lines to determine its spectrum of activity.

-

Conduct in vivo studies to validate the in vitro findings and assess the compound's therapeutic potential in a preclinical setting.

-

Explore the detailed molecular mechanisms downstream of uPA and EGFR inhibition to identify potential biomarkers for sensitivity to BC-11.

-

Investigate potential combination therapies to enhance the anticancer effects of this compound.

This technical guide serves as a starting point for the continued exploration of this compound as a promising candidate for cancer therapy.

References

- 1. Urokinase - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

BC-11 Hydrobromide for Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical guide on the use of this compound in cancer cell line studies, with a primary focus on its activity in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. This guide consolidates available quantitative data, details experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows. While current research predominantly centers on MDA-MB-231 cells, this guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.

Introduction

The urokinase-plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and is frequently overexpressed in various cancers, contributing to tumor invasion and metastasis. This compound has been identified as a selective inhibitor of uPA, presenting a promising avenue for targeted cancer therapy.[1] This compound has demonstrated cytotoxic effects on the highly aggressive triple-negative breast cancer cell line, MDA-MB-231.[2] Its mechanism of action involves the disruption of the uPA-uPAR (urokinase receptor) axis and its crosstalk with the epidermal growth factor receptor (EGFR) signaling pathway.[2] This guide aims to provide a comprehensive overview of the technical aspects of studying this compound in a cancer research setting.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's effects on the MDA-MB-231 cancer cell line.

Table 1: Inhibitory and Cytotoxic Concentrations of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (uPA Inhibition) | 8.2 µM | - | |

| ED50 (Cell Viability, 72h) | 117 µM | MDA-MB-231 | [2][3] |

| ED75 (Cell Viability, 72h) | 250 µM | MDA-MB-231 | [2][3] |

Table 2: Effects of this compound on MDA-MB-231 Cells

| Concentration | Effect | Incubation Time | Reference |

| 117 µM (ED50) | Perturbation of cell cycle: Decrease in G0/G1 phase, Increase in S phase. | 72 hours | [2] |

| 250 µM (ED75) | Impairment of mitochondrial activity, Production of reactive oxygen species (ROS), Promotion of apoptosis. | 72 hours | [2][3][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of urokinase-plasminogen activator (uPA). Its proposed mechanism involves binding to the N-terminus of uPA, a region crucial for its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[2] This binding competitively inhibits the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.[5]

At lower concentrations (around its ED50), BC-11 disrupts the cell cycle of MDA-MB-231 cells.[2] At higher concentrations (around its ED75), it induces a more pronounced cytotoxic effect, leading to apoptosis through the generation of reactive oxygen species (ROS) and impairment of mitochondrial function.[2][3] Furthermore, the co-administration of BC-11 with EGFR inhibitors, such as PD153035, has been shown to potentiate its cytotoxic effects, highlighting a synergistic relationship in targeting these interconnected pathways.[2]

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-300 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the ED50 and ED75 values using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with this compound (e.g., 117 µM) for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells and treat with this compound (e.g., 250 µM) for 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.

Caption: General experimental workflow for BC-11 studies.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer, by targeting the uPA system and inducing cell cycle arrest and apoptosis. The provided data and protocols offer a solid foundation for researchers to build upon. Future investigations should aim to:

-

Evaluate the efficacy of this compound in a broader panel of cancer cell lines to determine its spectrum of activity.

-

Conduct in vivo studies to validate the in vitro findings and assess the compound's therapeutic potential in a preclinical setting.

-

Explore the detailed molecular mechanisms downstream of uPA and EGFR inhibition to identify potential biomarkers for sensitivity to BC-11.

-

Investigate potential combination therapies to enhance the anticancer effects of this compound.

This technical guide serves as a starting point for the continued exploration of this compound as a promising candidate for cancer therapy.

References

- 1. Urokinase - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

BC-11 Hydrobromide: A Technical Guide to its Role in Blocking Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide has emerged as a significant small molecule inhibitor in the study of viral entry mechanisms, particularly concerning SARS-CoV-2. This technical guide provides a comprehensive overview of its core function as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme critical for the proteolytic priming of viral spike proteins required for membrane fusion and subsequent cellular entry. This document details the quantitative inhibitory data associated with BC-11, outlines the key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The entry of enveloped viruses, such as SARS-CoV-2, into host cells is a multi-step process that presents several key targets for therapeutic intervention. A critical step for many respiratory viruses is the priming of the viral spike (S) protein by host cell proteases. One such essential protease is the Transmembrane Protease, Serine 2 (TMPRSS2). Inhibition of TMPRSS2 can effectively prevent the conformational changes in the viral spike protein necessary for the fusion of viral and cellular membranes, thereby blocking viral entry. This compound has been identified as a covalent inhibitor of TMPRSS2, offering a promising avenue for antiviral research and development.[1] This guide synthesizes the current understanding of BC-11's mechanism of action, its inhibitory properties, and the methodologies used to characterize its function.

Mechanism of Action: Inhibition of TMPRSS2

This compound acts as a covalent inhibitor of the serine protease TMPRSS2. TMPRSS2 is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract. Its primary role in viral entry is the cleavage of the viral spike glycoprotein (B1211001) at the S1/S2 and S2' sites. This cleavage exposes the fusion peptide, triggering the fusion of the viral envelope with the host cell membrane and allowing the viral genome to enter the cytoplasm. By covalently binding to TMPRSS2, BC-11 inactivates the enzyme, preventing the spike protein priming and subsequent viral entry.

Beyond its role as a TMPRSS2 inhibitor, this compound has also been identified as a selective inhibitor of urokinase (uPA), another serine protease, with an IC50 of 8.2 μM.

Caption: SARS-CoV-2 Entry and Inhibition by BC-11

Quantitative Inhibitory Data

The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

| Target | Assay Type | Metric | Value | Reference |

| TMPRSS2 | Enzymatic Assay | IC50 | 1.44 µM | |

| SARS-CoV-2 (Omicron variant) | Pseudotyped Particle Entry Assay | EC50 | 66 µM | |

| Urokinase (uPA) | Enzymatic Assay | IC50 | 8.2 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound.

TMPRSS2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of BC-11 on the enzymatic activity of TMPRSS2.

Objective: To determine the concentration of this compound required to inhibit 50% of TMPRSS2 enzymatic activity (IC50).

Materials:

-

Recombinant human TMPRSS2 protein

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

384-well or 1536-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted this compound solutions to the wells of the microplate.

-

Add the fluorogenic peptide substrate to all wells.

-

Initiate the reaction by adding the recombinant TMPRSS2 enzyme to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).

-

Calculate the percent inhibition for each concentration of BC-11 relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the BC-11 concentration and fit the data to a dose-response curve to determine the IC50 value.

References

BC-11 Hydrobromide: A Technical Guide to its Role in Blocking Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide has emerged as a significant small molecule inhibitor in the study of viral entry mechanisms, particularly concerning SARS-CoV-2. This technical guide provides a comprehensive overview of its core function as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme critical for the proteolytic priming of viral spike proteins required for membrane fusion and subsequent cellular entry. This document details the quantitative inhibitory data associated with BC-11, outlines the key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The entry of enveloped viruses, such as SARS-CoV-2, into host cells is a multi-step process that presents several key targets for therapeutic intervention. A critical step for many respiratory viruses is the priming of the viral spike (S) protein by host cell proteases. One such essential protease is the Transmembrane Protease, Serine 2 (TMPRSS2). Inhibition of TMPRSS2 can effectively prevent the conformational changes in the viral spike protein necessary for the fusion of viral and cellular membranes, thereby blocking viral entry. This compound has been identified as a covalent inhibitor of TMPRSS2, offering a promising avenue for antiviral research and development.[1] This guide synthesizes the current understanding of BC-11's mechanism of action, its inhibitory properties, and the methodologies used to characterize its function.

Mechanism of Action: Inhibition of TMPRSS2

This compound acts as a covalent inhibitor of the serine protease TMPRSS2. TMPRSS2 is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract. Its primary role in viral entry is the cleavage of the viral spike glycoprotein at the S1/S2 and S2' sites. This cleavage exposes the fusion peptide, triggering the fusion of the viral envelope with the host cell membrane and allowing the viral genome to enter the cytoplasm. By covalently binding to TMPRSS2, BC-11 inactivates the enzyme, preventing the spike protein priming and subsequent viral entry.

Beyond its role as a TMPRSS2 inhibitor, this compound has also been identified as a selective inhibitor of urokinase (uPA), another serine protease, with an IC50 of 8.2 μM.

Caption: SARS-CoV-2 Entry and Inhibition by BC-11

Quantitative Inhibitory Data

The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

| Target | Assay Type | Metric | Value | Reference |

| TMPRSS2 | Enzymatic Assay | IC50 | 1.44 µM | |

| SARS-CoV-2 (Omicron variant) | Pseudotyped Particle Entry Assay | EC50 | 66 µM | |

| Urokinase (uPA) | Enzymatic Assay | IC50 | 8.2 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound.

TMPRSS2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of BC-11 on the enzymatic activity of TMPRSS2.

Objective: To determine the concentration of this compound required to inhibit 50% of TMPRSS2 enzymatic activity (IC50).

Materials:

-

Recombinant human TMPRSS2 protein

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

384-well or 1536-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted this compound solutions to the wells of the microplate.

-

Add the fluorogenic peptide substrate to all wells.

-

Initiate the reaction by adding the recombinant TMPRSS2 enzyme to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).

-

Calculate the percent inhibition for each concentration of BC-11 relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the BC-11 concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Methodological & Application

BC-11 Hydrobromide: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. By targeting uPA, this compound presents a promising avenue for cancer therapy, particularly for aggressive cancers such as triple-negative breast cancer (TNBC).[1][2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the enzymatic activity of uPA. The uPA system is overexpressed in many cancers and plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs). This cascade leads to the breakdown of the ECM. Furthermore, the uPA/uPAR complex activates intracellular signaling pathways, including the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. This compound, by inhibiting uPA, disrupts these processes.

Signaling Pathway

The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) initiates a cascade of events crucial for cancer progression. This includes the activation of plasminogen to plasmin, which degrades the extracellular matrix and activates matrix metalloproteinases (MMPs). Additionally, the uPA-uPAR complex interacts with integrins and growth factor receptors like EGFR, triggering downstream signaling pathways such as FAK, Ras-MEK-ERK, and PI3K-Akt, which promote cell proliferation, survival, and migration. This compound inhibits the catalytic activity of uPA, thereby disrupting these downstream effects.

References

BC-11 Hydrobromide: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. By targeting uPA, this compound presents a promising avenue for cancer therapy, particularly for aggressive cancers such as triple-negative breast cancer (TNBC).[1][2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the enzymatic activity of uPA. The uPA system is overexpressed in many cancers and plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs). This cascade leads to the breakdown of the ECM. Furthermore, the uPA/uPAR complex activates intracellular signaling pathways, including the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. This compound, by inhibiting uPA, disrupts these processes.

Signaling Pathway

The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) initiates a cascade of events crucial for cancer progression. This includes the activation of plasminogen to plasmin, which degrades the extracellular matrix and activates matrix metalloproteinases (MMPs). Additionally, the uPA-uPAR complex interacts with integrins and growth factor receptors like EGFR, triggering downstream signaling pathways such as FAK, Ras-MEK-ERK, and PI3K-Akt, which promote cell proliferation, survival, and migration. This compound inhibits the catalytic activity of uPA, thereby disrupting these downstream effects.

References

Application Notes and Protocols for Cell-Based Assays Using BC-11 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its cytotoxic and anti-cancer properties, particularly in the context of triple-negative breast cancer (TNBC). The methodologies outlined below are based on established research and are intended to guide researchers in designing and executing robust experiments.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of uPA.[1] The urokinase-plasminogen activator system plays a crucial role in extracellular matrix degradation, a key process in cancer cell invasion and metastasis. Furthermore, the binding of uPA to its receptor (uPAR) can trigger intracellular signaling pathways that promote cell proliferation and survival, often through crosstalk with growth factor receptors like the epidermal growth factor receptor (EGFR).[2]

BC-11 has been shown to bind to the N-terminus of uPA, where the uPAR and EGFR recognition sites are located. This action abrogates the growth-sustaining effects resulting from receptor binding.[2] Consequently, BC-11 can disrupt downstream signaling cascades, including the PI3K/Akt and Ras/ERK pathways, leading to cell cycle arrest and apoptosis.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in MDA-MB-231 triple-negative breast cancer cells.

Table 1: Inhibitory and Effective Concentrations

| Parameter | Cell Line | Value | Reference |

| IC50 (uPA inhibition) | - | 8.2 µM | [1] |

| ED50 (Cell Viability, 72h) | MDA-MB-231 | 117 µM | [2][3][4] |

| ED75 (Cell Viability, 72h) | MDA-MB-231 | 250 µM | [2][4] |

Table 2: Cell Cycle Analysis (72h exposure to 117 µM BC-11)

| Cell Cycle Phase | Control (%) | BC-11 Treated (%) | Reference |

| G0/G1 | 45.09 | 28.50 | [2] |

| S | 10.13 | 22.90 | [2] |

| G2/M | 44.78 | 48.60 | [2] |

Table 3: Apoptosis and Mitochondrial Effects (72h exposure to 250 µM BC-11)

| Parameter | Control (%) | BC-11 Treated (%) | Reference |

| SubG0 fraction (Apoptosis) | 37.63 | 64.64 | [2] |

| Dissipated Mitochondrial Membrane Potential | 2.71 | 11.32 | [2] |

| Reactive Oxygen Species (ROS) Production | 2.71 | 11.32 | [2] |

| Superoxide (B77818) Anion Production | 0.33 | 5.31 | [2] |

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for assessing the cellular effects of this compound.

Caption: Experimental workflow for BC-11 assays.

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

MDA-MB-231 cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.[2]

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

-

Remove the overnight culture medium and replace it with fresh medium containing various concentrations of BC-11. Include vehicle control wells (medium with DMSO).

-

Incubate the plates for 24, 48, and 72 hours.[2]

-